SAR Quantitative Differentiation: m-Methyl vs. H vs. p-Methoxy Substitution on the Amide Phenyl Ring (Anticancer Activity)
In a systematic SAR study of 2-cyano-3-(substituted phenyl)acrylamides across three human cancer cell lines, the compound bearing an m-methylphenyl amide substituent (compound 1b, structurally analogous to CAS 743455-29-0) demonstrated anticancer IC50 values of 5.6 μg/mL (BGC-823, gastric), 13.1 μg/mL (KB, nasopharyngeal), and 12.5 μg/mL (BEL-7402, hepatic) . In contrast, the unsubstituted N-phenyl analog (1a) was essentially inactive (IC50 >100 μg/mL across all three lines), while the N-(p-methoxyphenyl) analog (1c) showed >10-fold reduced potency (IC50 = 56.2 μg/mL on BGC-823). The SAR conclusion explicitly states that 'm-methyl substituent in phenyl is more preferred than p-methoxy and m- or o-chloro substituent' .
| Evidence Dimension | In vitro anticancer activity (MTT assay, IC50) |
|---|---|
| Target Compound Data | IC50 = 5.6 μg/mL (BGC-823), 13.1 μg/mL (KB), 12.5 μg/mL (BEL-7402) for m-methylphenyl amide analog (1b) |
| Comparator Or Baseline | IC50 >100 μg/mL (BGC-823, KB, BEL-7402) for unsubstituted N-phenyl analog (1a); IC50 = 56.2 μg/mL (BGC-823) for N-(p-methoxyphenyl) analog (1c) |
| Quantified Difference | Fold improvement of m-methyl over unsubstituted: >17.9× (BGC-823), >7.6× (KB), >8.0× (BEL-7402). Fold improvement over p-methoxy: 10.0× (BGC-823). |
| Conditions | In vitro MTT assay; human gastric carcinoma BGC-823, nasopharyngeal carcinoma KB, hepatoma BEL-7402 cell lines; positive control cis-diamminedichloroplatinum (DDP) |
Why This Matters
The presence of the m-methyl group on the amide phenyl ring—a feature shared by CAS 743455-29-0—is a critical potency determinant validated by direct intra-study head-to-head comparison against structurally identical scaffolds differing only in amide substituent.
